molecular formula C19H20O5 B15158005 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- CAS No. 819792-78-4

2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-

Cat. No.: B15158005
CAS No.: 819792-78-4
M. Wt: 328.4 g/mol
InChI Key: JMTGUGXQVBQMIV-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The reaction conditions often include:

    Reagents: 3-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone

    Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products

    Oxidation products: Epoxides, carboxylic acids

    Reduction products: Saturated ketones, alcohols

    Substitution products: Halogenated or nitrated derivatives

Scientific Research Applications

2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways:

    Molecular targets: Enzymes, receptors, and DNA

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-:

    3-(4-Methoxyphenyl)propionic acid: Another related compound with a similar aromatic structure but different functional groups.

Uniqueness

2-Propen-1-one, 3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

819792-78-4

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H20O5/c1-21-15-7-5-6-13(10-15)8-9-16(20)14-11-17(22-2)19(24-4)18(12-14)23-3/h5-12H,1-4H3

InChI Key

JMTGUGXQVBQMIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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